molecular formula C23H18ClNO5S B2876439 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-74-6

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2876439
CAS No.: 1114850-74-6
M. Wt: 455.91
InChI Key: GFJXQELPNPMKMO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone is a chemical compound with the CAS Number: 116412-83-0 . It has a molecular weight of 276.72 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone . The InChI code for this compound is 1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a related compound, was achieved by the oxidation of the corresponding benzo[b]thiophene derivative. This compound undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under specific conditions, illustrating a method for the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Analytical Applications

  • Dimethomorph electrooxidation studies revealed that (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone can be a major product of the electrooxidation reaction. This finding is significant for the analytical determination of dimethomorph in grape-derived samples, showcasing the compound's relevance in food safety and quality control (Lucas et al., 2013).

Molecular Interactions and Complex Formation

  • Studies on the edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene revealed that compounds structurally similar to the target molecule serve as clathrate hosts for benzene guests. Such interactions are crucial for understanding molecular recognition and the design of host-guest systems (Eto et al., 2011).

Environmental Applications

  • The compound has been indirectly associated with studies on the mineralization of 4-chlorophenol under visible light irradiation, demonstrating its potential in environmental remediation through photosensitized oxidation processes. This research highlights the role of similar compounds in degrading pollutants and contributing to cleaner water sources (Yi-ming et al., 2010).

Crystal Structure Analysis

  • Crystal structure analysis of related compounds provides insights into the molecular geometry and interactions such as hydrogen bonding, pi-pi stacking, and C-H...N bonds. These studies are fundamental for understanding the compound's behavior in solid form, which has implications for material science and pharmaceutical formulation (Venugopala et al., 2012).

Safety and Hazards

This compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJXQELPNPMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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